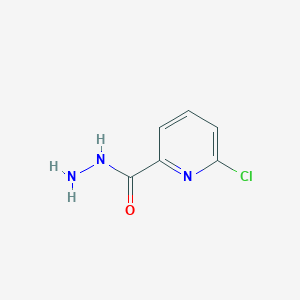
5-(2,2,2-Trifluoroethoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2,2-Trifluoroethoxy)nicotinonitrile, also known as TEFN, is a chemical compound that has been widely used in scientific research. It belongs to the class of nicotinonitrile compounds and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Environmental Remediation
Research has extensively studied the microbial degradation of various compounds due to their potential environmental impact. Specifically, studies on nitroaromatic explosives, such as TNT, highlight the broader field's efforts to biodegrade or mineralize harmful chemicals through microbial action. These efforts underline the scientific community's pursuit of new microorganisms and enzymes capable of effectively dealing with hazardous substances, aiming at environmental remediation and reducing pollution. Although 5-(2,2,2-Trifluoroethoxy)nicotinonitrile is not directly mentioned, the principles of microbial degradation apply broadly across similar chemical compounds, indicating potential research applications in environmental science and bioremediation processes (Hawari et al., 2000).
Catalysis and Synthesis
The Amberlyst-15 catalyzed sonochemical synthesis of 2-amino-4,6-disubstituted nicotinonitrile derivatives explores the role of catalysts in facilitating chemical reactions, offering insights into the synthesis of complex molecules. This research can extend to understanding how different catalysts might influence the synthesis of 5-(2,2,2-Trifluoroethoxy)nicotinonitrile derivatives, with applications in developing new pharmaceuticals or materials with specific properties. The identification of potential inhibitors of SIRT1 among synthesized compounds highlights the intersection of chemical synthesis and biomedical research, showcasing the broader implications of catalysis in scientific discovery (Chandrasekhar Challa et al., 2021).
Magnetic Materials and Single-Molecule Magnets
Research into ligand field-tuned single-molecule magnet behavior of 2p-4f complexes offers a glimpse into the application of nicotinonitrile derivatives in the field of magnetic materials. By adjusting the ligand field around metal centers, scientists can modify spin dynamics, which is crucial for developing advanced magnetic storage devices or quantum computing elements. This area of research demonstrates the potential of using complex nicotinonitrile derivatives in creating new materials with unique magnetic properties (Xuelan Mei et al., 2012).
Antiprotozoal Agents and Medicinal Chemistry
The synthesis and antiprotozoal activity of aza-analogues of furamidine, derived from nicotinonitrile, underscore the compound's relevance in medicinal chemistry. By creating derivatives and assessing their efficacy against diseases, researchers can uncover new therapeutic agents. This approach to drug discovery, focusing on modifications of the nicotinonitrile structure, illustrates the potential of such compounds in developing treatments for a range of diseases, thereby enhancing human health and well-being (M. Ismail et al., 2003).
Eigenschaften
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-1-6(2-12)3-13-4-7/h1,3-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWCKHDZNHSFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OCC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2972422.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)


![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)
![((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride](/img/structure/B2972432.png)

![1-[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2972434.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2972435.png)
![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2972437.png)
![3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)